molecular formula C14H18INO2 B4203191 3-ethoxy-5-iodo-4-(3-methylbutoxy)benzonitrile

3-ethoxy-5-iodo-4-(3-methylbutoxy)benzonitrile

Cat. No.: B4203191
M. Wt: 359.20 g/mol
InChI Key: KNJYVTXABIGGPR-UHFFFAOYSA-N
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Description

3-Ethoxy-5-iodo-4-(3-methylbutoxy)benzonitrile is an organic compound characterized by the presence of ethoxy, iodo, and 3-methylbutoxy groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-5-iodo-4-(3-methylbutoxy)benzonitrile typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Nitration and Reduction: The initial step involves the nitration of a suitable aromatic compound, followed by reduction to form the corresponding aniline.

    Iodination: The aniline derivative is then subjected to iodination using iodine and a suitable oxidizing agent, such as sodium nitrite, to introduce the iodo group.

    Cyanation: Finally, the nitrile group is introduced via a cyanation reaction, often using a reagent like copper(I) cyanide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic steps for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-5-iodo-4-(3-methylbutoxy)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodo group can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different functional groups.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodo group is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate and solvents such as toluene or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, a Suzuki-Miyaura coupling reaction would yield a new arylated product, while nucleophilic substitution could introduce functional groups like azides or thiocyanates.

Scientific Research Applications

3-Ethoxy-5-iodo-4-(3-methylbutoxy)benzonitrile has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Chemical Biology: It is utilized in the design of molecular probes for studying biological processes at the molecular level.

    Synthetic Chemistry: As a versatile intermediate, it is employed in the synthesis of complex organic molecules and natural products.

Mechanism of Action

The mechanism by which 3-ethoxy-5-iodo-4-(3-methylbutoxy)benzonitrile exerts its effects depends on its specific application. In medicinal chemistry, for instance, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodo group can facilitate the formation of covalent bonds with target proteins, while the ethoxy and 3-methylbutoxy groups can influence the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    3-Ethoxy-4-iodobenzonitrile: Lacks the 3-methylbutoxy group, making it less lipophilic.

    3-Methoxy-5-iodo-4-(3-methylbutoxy)benzonitrile: Similar structure but with a methoxy group instead of an ethoxy group, affecting its reactivity and solubility.

    4-Iodo-3-(3-methylbutoxy)benzonitrile: Missing the ethoxy group, which can alter its chemical properties and applications.

Uniqueness

3-Ethoxy-5-iodo-4-(3-methylbutoxy)benzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and physical properties. The presence of both ethoxy and 3-methylbutoxy groups enhances its solubility in organic solvents and its potential interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

3-ethoxy-5-iodo-4-(3-methylbutoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18INO2/c1-4-17-13-8-11(9-16)7-12(15)14(13)18-6-5-10(2)3/h7-8,10H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJYVTXABIGGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)I)OCCC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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